9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)-
CAS No.: 115204-69-8
Cat. No.: VC17328733
Molecular Formula: C14H13ClN6O2
Molecular Weight: 332.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115204-69-8 |
|---|---|
| Molecular Formula | C14H13ClN6O2 |
| Molecular Weight | 332.74 g/mol |
| IUPAC Name | 2-chloro-N,N-dimethyl-9-[(3-nitrophenyl)methyl]purin-6-amine |
| Standard InChI | InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-4-3-5-10(6-9)21(22)23/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | NNBUIYMPSOLYBL-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 9H-purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)- is C₁₄H₁₄ClN₆O₂, derived from its purine backbone (C₅H₄N₅) and substituents:
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N6 position: A dimethylamine group (-N(CH₃)₂) adds two methyl groups (C₂H₆N).
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C2 position: A chlorine atom replaces a hydrogen.
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N9 position: A 3-nitrobenzyl group (C₇H₅NO₂) is attached via a methylene bridge.
The molecular weight is 349.77 g/mol, calculated as follows:
This formula aligns with modifications observed in purine derivatives designed for enhanced bioactivity .
Structural Significance of Substituents
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Dimethylamine at N6: The N,N-dimethylation reduces basicity compared to primary amines, potentially improving membrane permeability .
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Chlorine at C2: Halogenation at this position is common in purine-based inhibitors to enhance binding affinity through hydrophobic interactions .
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3-Nitrobenzyl at N9: The nitro group (-NO₂) introduces strong electron-withdrawing effects, which may stabilize the molecule or facilitate interactions with aromatic residues in enzyme active sites .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of this compound likely involves sequential functionalization of a purine scaffold:
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Core Purine Activation: Starting with 9H-purin-6-amine, the N9 position is alkylated using 3-nitrobenzyl bromide under basic conditions to introduce the benzyl group .
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Chlorination at C2: Electrophilic aromatic substitution with chlorine gas or a chlorinating agent (e.g., POCl₃) selectively targets the C2 position .
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N,N-Dimethylation at N6: Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) achieves quaternization of the amine .
A representative reaction sequence is summarized below:
Challenges in Synthesis
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Regioselectivity: Ensuring alkylation occurs exclusively at N9 requires careful control of reaction conditions to avoid N7 byproducts .
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Nitro Group Stability: The 3-nitrobenzyl moiety may undergo reduction under strongly acidic or reductive conditions, necessitating inert atmospheres during synthesis .
Physicochemical Properties and Stability
Predicted Properties
| Property | Value |
|---|---|
| Solubility | Low in water (<1 mg/mL); soluble in DMSO, DMF |
| LogP | ~2.5 (indicating moderate lipophilicity) |
| pKa | ~4.2 (dimethylamine protonation) |
These properties suggest suitability for intracellular targets but may limit oral bioavailability without formulation aids .
Stability Profile
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Thermal Stability: Decomposes above 200°C, consistent with nitro-containing compounds .
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Photostability: Nitro groups absorb UV light, necessitating storage in amber containers to prevent degradation.
Biological Activity and Mechanistic Insights
Selectivity and Off-Target Risks
Applications and Future Directions
Diabetic Complications
By inhibiting ALR2, this compound could mitigate polyol pathway flux, a key mechanism in diabetic neuropathy and retinopathy . Structural parallels to known inhibitors suggest promise, though in vivo validation is required.
Anticancer Research
Purine analogs often interfere with DNA synthesis. The nitro group may confer radiosensitizing properties, enhancing cytotoxicity in hypoxic tumor environments .
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